molecular formula C23H27NO B140253 Htsip CAS No. 158628-45-6

Htsip

Cat. No.: B140253
CAS No.: 158628-45-6
M. Wt: 333.5 g/mol
InChI Key: SFYGCLVHZQJRQJ-FGZHOGPDSA-N
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Description

High-Throughput Stable Isotope Probing (HT-SIP) is an advanced technique used to identify and study the metabolic activities of microorganisms in their natural environments. This method involves the incorporation of isotopically labeled substrates into microbial DNA, allowing researchers to trace the flow of nutrients and carbon through microbial communities.

Preparation Methods

Synthetic Routes and Reaction Conditions

HT-SIP involves the use of isotopically labeled substrates, such as carbon-13 or nitrogen-15, which are introduced into the environment where the microbial community resides. The microorganisms incorporate these labeled substrates into their DNA during growth and metabolism.

Industrial Production Methods

The preparation of isotopically labeled substrates is typically carried out in specialized laboratories. These substrates are synthesized using chemical or biological methods to ensure high purity and specific isotopic enrichment. The labeled substrates are then introduced into the microbial environment under controlled conditions to facilitate the incorporation into microbial DNA.

Chemical Reactions Analysis

Types of Reactions

HT-SIP primarily involves the incorporation of isotopically labeled substrates into microbial DNA through metabolic processes. The key reactions include:

    Incorporation of carbon-13 or nitrogen-15 into microbial DNA: This occurs during the synthesis of nucleotides, which are the building blocks of DNA.

    Metabolic transformations: Microorganisms metabolize the labeled substrates, leading to the incorporation of isotopic labels into various cellular components.

Common Reagents and Conditions

    Isotopically labeled substrates: Carbon-13 labeled glucose, nitrogen-15 labeled ammonium, etc.

    Growth media: Nutrient-rich media that supports the growth of the target microbial community.

    Incubation conditions: Optimal temperature, pH, and oxygen levels to promote microbial growth and metabolism.

Major Products Formed

The major products formed during HT-SIP include isotopically labeled DNA, which can be extracted and analyzed to determine the metabolic activities and interactions of the microbial community.

Scientific Research Applications

HT-SIP has a wide range of applications in scientific research, including:

    Microbial ecology: Studying the interactions and functions of microorganisms in various environments, such as soil, water, and the human gut.

    Biogeochemical cycling: Investigating the roles of microorganisms in nutrient and carbon cycling in ecosystems.

    Environmental monitoring: Tracking the degradation of pollutants and the bioremediation potential of microbial communities.

    Medical research: Understanding the role of the microbiome in human health and disease.

Mechanism of Action

The mechanism of HT-SIP involves the incorporation of isotopically labeled substrates into microbial DNA during metabolic processes. The labeled DNA is then extracted and analyzed using techniques such as density gradient centrifugation and sequencing. This allows researchers to identify the active members of the microbial community and their metabolic activities.

Comparison with Similar Compounds

HT-SIP is unique in its ability to provide high-resolution insights into the metabolic activities of microorganisms in their natural environments. Similar techniques include:

    DNA-SIP (Stable Isotope Probing): A lower-throughput method that also uses isotopically labeled substrates to study microbial metabolism.

    RNA-SIP: Uses isotopically labeled substrates to study the active members of the microbial community by analyzing labeled RNA.

    Protein-SIP: Focuses on the incorporation of isotopic labels into microbial proteins to study metabolic activities.

HT-SIP stands out due to its high-throughput capabilities, allowing for the simultaneous analysis of multiple samples and providing more comprehensive insights into microbial communities.

Properties

IUPAC Name

(2R,3R)-3-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl-1,2,3,4-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO/c25-22-16-19-7-2-1-6-18(19)15-21(22)24-13-11-23(12-14-24)10-9-17-5-3-4-8-20(17)23/h1-8,21-22,25H,9-16H2/t21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYGCLVHZQJRQJ-FGZHOGPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)C3CC4=CC=CC=C4CC3O)C5=CC=CC=C51
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(CCN(CC2)[C@@H]3CC4=CC=CC=C4C[C@H]3O)C5=CC=CC=C51
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30935957
Record name 3-(2,3-Dihydrospiro[indene-1,4'-piperidin]-1'-yl)-1,2,3,4-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30935957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158628-45-6
Record name 1'-(2-Hydroxy-1,2,3,4-tetrahydronaphth-3-yl)spiro(1H-indene-1,4'-piperidine)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158628456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2,3-Dihydrospiro[indene-1,4'-piperidin]-1'-yl)-1,2,3,4-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30935957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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